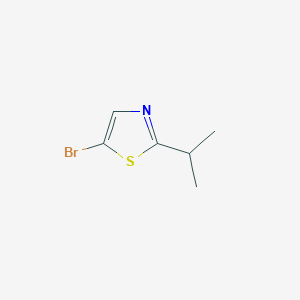
5-Bromo-2-isopropylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-isopropylthiazole is represented by the InChI code1S/C6H8BrNS/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3 . The molecular weight is 206.11 g/mol . Physical And Chemical Properties Analysis
5-Bromo-2-isopropylthiazole is a solid at room temperature . It has a molecular weight of 206.11 g/mol . The compound should be stored in a refrigerator .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, such as 5-Bromo-2-isopropylthiazole, have been found to exhibit antimicrobial properties . For instance, sulfathiazole, a thiazole derivative, is used as an antimicrobial drug .
Antiretroviral Applications
Thiazole compounds are also used in antiretroviral drugs. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Applications
Thiazole-based compounds like Abafungin are used as antifungal agents . They can inhibit the growth of fungi, making them useful in treating fungal infections .
Anticancer Applications
Thiazole derivatives have shown potential in cancer treatment. Tiazofurin, a thiazole-based compound, is used as an antineoplastic drug . Research is ongoing to develop new thiazole-based compounds with potent antitumor activities .
Anti-Alzheimer Applications
Thiazole compounds have shown promise in the treatment of Alzheimer’s disease . They can potentially inhibit the formation of amyloid plaques, which are a characteristic feature of Alzheimer’s disease .
Antihypertensive Applications
Thiazole derivatives have been found to exhibit antihypertensive activities . They can potentially be used in the treatment of high blood pressure .
Antioxidant Applications
Thiazole compounds have demonstrated antioxidant properties . They can potentially neutralize harmful free radicals in the body, thereby preventing oxidative stress .
Hepatoprotective Applications
Thiazole derivatives have shown hepatoprotective activities . They can potentially protect the liver from damage caused by toxins or diseases .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGOGXRYNVVXBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropylthiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B1286929.png)
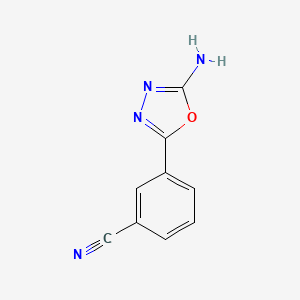
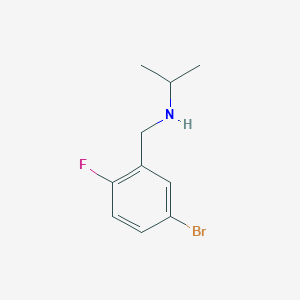
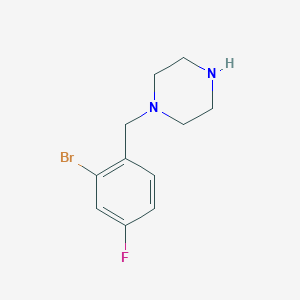
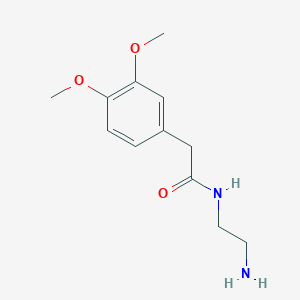
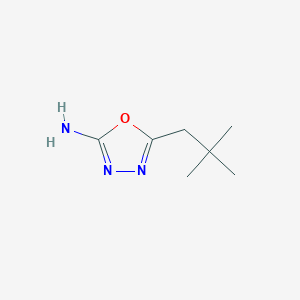
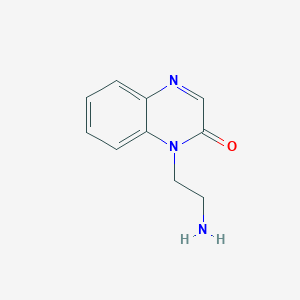
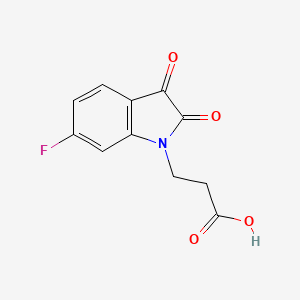

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)


